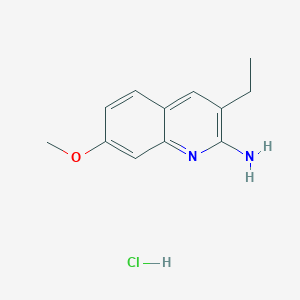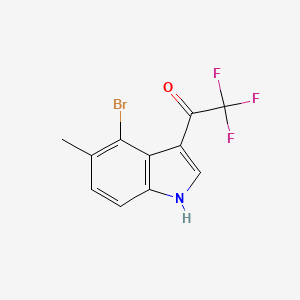![molecular formula C11H10N2O2S2 B13722484 2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B13722484.png)
2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, a hydroxyamino group, and a methylsulfanyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Hydroxyamino Group: The hydroxyamino group can be introduced via the reduction of a nitro group using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid.
Attachment of the Methylsulfanyl-Substituted Phenyl Group: This step involves the condensation of the thiazole derivative with a methylsulfanyl-substituted benzaldehyde under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyamino group can undergo oxidation to form a nitroso or nitro derivative.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The thiazole ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, while the thiazole ring and phenyl group can participate in π-π interactions and hydrophobic interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one
- **2-(amino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one
- **2-(hydroxyamino)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-oxazol-4-one
Uniqueness
The presence of the hydroxyamino group in this compound distinguishes it from similar compounds, providing unique reactivity and potential biological activity. The combination of the thiazole ring and the methylsulfanyl-substituted phenyl group further enhances its chemical and biological properties, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C11H10N2O2S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
(2Z,5Z)-2-hydroxyimino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H10N2O2S2/c1-16-8-4-2-7(3-5-8)6-9-10(14)12-11(13-15)17-9/h2-6,15H,1H3,(H,12,13,14)/b9-6- |
InChI Key |
SIDFIPNVMXIWFL-TWGQIWQCSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=N/O)/S2 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=NO)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(Cyclopentylmethyl)-1H-indol-5-yl]methyl}(methyl)amine](/img/structure/B13722402.png)

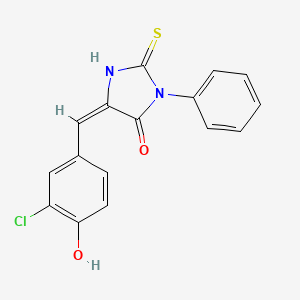
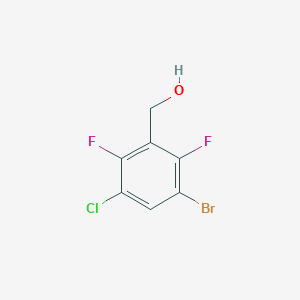


![3',5-dichloro-N-hydroxy-2-oxo-5'-(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboximidamide](/img/structure/B13722420.png)
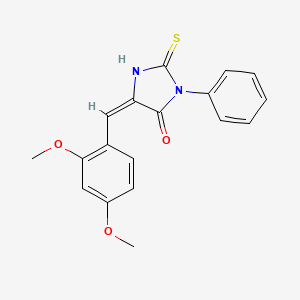
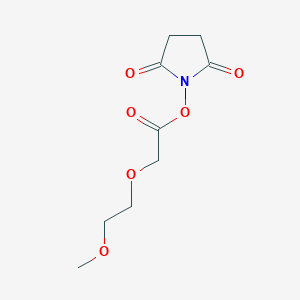
![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)

![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
